N-Methyl-1,3-benzothiazol-6-amine

Lipophilicity ADME Drug Design

Researchers developing amyloid PET imaging agents require benzothiazole scaffolds with consistent purity and defined physicochemical properties. N-Methyl-1,3-benzothiazol-6-amine (CAS 161557-60-4) addresses this need as a 6-N-methylamino benzothiazole with XLogP3 2.0 and a single rotatable bond, ideal for SAR exploration without altering molecular weight or TPSA. Distinct from 2-methyl and unmethylated analogs in hydrogen bonding and electronic distribution. Suitable as LC-MS/GC-MS reference standard (monoisotopic mass 164.04081944 Da). Reliable 98% purity ensures reproducible assay results across batches.

Molecular Formula C8H8N2S
Molecular Weight 164.23 g/mol
CAS No. 161557-60-4
Cat. No. B068791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-1,3-benzothiazol-6-amine
CAS161557-60-4
Molecular FormulaC8H8N2S
Molecular Weight164.23 g/mol
Structural Identifiers
SMILESCNC1=CC2=C(C=C1)N=CS2
InChIInChI=1S/C8H8N2S/c1-9-6-2-3-7-8(4-6)11-5-10-7/h2-5,9H,1H3
InChIKeyWKOVHZDMEIGOEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-1,3-benzothiazol-6-amine Chemical Profile


N-Methyl-1,3-benzothiazol-6-amine (CAS 161557-60-4) is a heterocyclic aromatic amine belonging to the benzothiazole family. It features a methylamino group at the 6-position of the fused benzene-thiazole ring system [1]. The compound has a molecular formula of C8H8N2S and a molecular weight of 164.23 g/mol . Its calculated XLogP3 is 2.0, with one hydrogen bond donor, three hydrogen bond acceptors, and one rotatable bond [2].

Medicinal chemistry scaffold
Benzothiazole core with N-methylamino handle supports SAR exploration around lipophilicity and conformational flexibility.
Selection context: computed XLogP3 2.0, one rotatable bond
Functionalization handle
6-N-methylamino group provides a reactive site for derivatization or radiolabeling in probe development.
May support PET tracer or fluorescent probe design
Analytical reference
Defined molecular weight and isotopic mass enable reliable use as a standard in LC-MS or GC-MS method setups.
Isomer differentiation for benzothiazole series

Why N-Methyl-1,3-benzothiazol-6-amine Is Not Interchangeable


Benzothiazole-6-amines differ subtly in substitution pattern, yet these modifications significantly alter physicochemical and biological profiles. The presence and position of methyl groups influence lipophilicity (XLogP3), hydrogen bonding capacity, and metabolic stability [1]. N-Methyl-1,3-benzothiazol-6-amine (6-N-methylamino) exhibits a distinct rotatable bond count and electronic distribution compared to its 2-methyl and unmethylated analogs [2]. Such differences impact solubility, membrane permeability, and target binding [3]. Substituting a similar benzothiazole-6-amine without considering these quantitative differences risks assay failure or irreproducible results.

N-methyl vs. 2-methyl
Target: N-Methyl-1,3-benzothiazol-6-amine (rotatable bond = 1)
Substitute: 2-Methyl-1,3-benzothiazol-6-amine (rotatable bond = 0)
Extra rotatable bond affects conformational entropy; may shift binding affinity and selectivity profiles.
N-methyl vs. unsubstituted
Target: N-Methyl derivative (XLogP3 2.0)
Substitute: 1,3-Benzothiazol-6-amine (XLogP3 1.6)
Lipophilicity difference influences passive permeability; assay conditions may not translate directly.
Antibacterial inference
Target compound lacks direct antibacterial data
Class derivative: 6-Methylamino-2-methylthiobenzothiazole (MIC 50 µg/mL)
Class-level inference; biological profile may not replicate without specific substituent verification.

N-Methyl-1,3-benzothiazol-6-amine vs. Closest Analogs


Lipophilicity vs. 2-Methyl Analog

N-Methyl-1,3-benzothiazol-6-amine exhibits a calculated XLogP3 of 2.0, which is slightly lower than that of the 2-methyl analog (XLogP3 = 2.1) [1]. This difference, though small, may impact passive membrane permeability and distribution [2].

Lipophilicity
Cross-study comparable
Target XLogP3: 2.0 Δ = -0.1 vs. 2-methyl analog (2.1)
Small lipophilicity shift may affect membrane partitioning and oral absorption models.
Computed XLogP3 (PubChem); model-dependent interpretation.
Lipophilicity ADME Drug Design

Rotatable Bond Count and Conformational Flexibility

The target compound possesses one rotatable bond (the N-methyl group), whereas 2-methyl-1,3-benzothiazol-6-amine and 1,3-benzothiazol-6-amine have zero rotatable bonds [1]. This extra degree of freedom may affect conformational entropy and binding to biological targets [2].

Rotatable bonds
Cross-study comparable
Target: 1 rotatable bond Comparators: 2-methyl and unsubstituted analogs = 0
Extra conformational freedom may influence binding entropy and selectivity.
Cactvs-computed; requires experimental binding validation.
Conformational Flexibility Binding Entropy Medicinal Chemistry

TPSA and Membrane Permeability

The TPSA of N-Methyl-1,3-benzothiazol-6-amine is 53.2 Ų, identical to that of 2-methyl-1,3-benzothiazol-6-amine and the unsubstituted 6-amino analog [1]. This suggests similar passive diffusion characteristics for these compounds in the absence of active transport differences.

TPSA identity
Class-level inference
TPSA = 53.2 Ų (identical across 6-amino analogs)
Passive diffusion characteristics likely similar; active transport differences still possible.
Computed TPSA alone does not guarantee identical membrane permeability.
Membrane Permeability Blood-Brain Barrier Drug Transport

Antibacterial Activity: Evidence from a Derivative

A derivative of the target compound, 6-methylamino-2-methylthiobenzothiazole, demonstrated minimum inhibitory concentration (MIC) of 50 μg/mL against both Bacillus subtilis and Escherichia coli [1]. While direct data for N-Methyl-1,3-benzothiazol-6-amine are not available, this class-level evidence suggests the 6-methylamino motif may confer antibacterial activity that could be exploited or avoided depending on the intended application.

Antibacterial activity
Class-level inference
Derivative MIC 50 µg/mL (B. subtilis, E. coli)
6-methylamino motif may confer antibacterial screening context; direct data absent.
Chemical Papers 1976; data to verify on target compound.
Antibacterial Microbiology Structure-Activity Relationship

Applications of N-Methyl-1,3-benzothiazol-6-amine


Lead Optimization in Medicinal Chemistry

The compound's calculated XLogP3 of 2.0 and single rotatable bond make it a suitable scaffold for optimizing pharmacokinetic properties [1]. Researchers can use it as a core to explore SAR around lipophilicity and conformational flexibility without drastically altering molecular weight or TPSA [2].

Intermediate for PET Tracer Development

Benzothiazole derivatives are widely used in amyloid imaging agents for PET [1]. The 6-N-methylamino group provides a handle for further functionalization or radiolabeling, and its moderate lipophilicity aligns with CNS drug-likeness [2].

Reference Standard for Analytical Method Development

With a defined molecular weight (164.23 g/mol) and calculated monoisotopic mass (164.04081944 Da) [1], N-Methyl-1,3-benzothiazol-6-amine serves as a reliable reference for LC-MS or GC-MS method validation, particularly when distinguishing closely related benzothiazole isomers.

Application
Selection Property
Validation Focus
Lead optimization research
Scaffold with modifiable N-methylamino handle
Lipophilicity and conformational flexibility SAR
CNS probe development
6-N-methylamino functionalization for radiolabeling
CNS drug-likeness and tracer feasibility
Analytical method standard
Defined molecular weight and isotopic mass
Isomer differentiation in LC-MS/GC-MS methods

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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